

## comparative analysis of the safety profiles of Elironrasib and other KRAS inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Safety Analysis of Elironrasib and Other KRAS Inhibitors

The development of targeted therapies against KRAS mutations has marked a significant advancement in the treatment of various cancers. **Elironrasib** (RMC-6291), a novel RAS(ON) G12C-selective inhibitor, has shown promising clinical activity. This guide provides a comparative analysis of the safety profile of **Elironrasib** with other approved KRAS G12C inhibitors, Sotorasib and Adagrasib, based on available clinical trial data. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these therapies.

# Mechanism of Action and Its Potential Impact on Safety

**Elironrasib** distinguishes itself from Sotorasib and Adagrasib through its mechanism of action. **Elironrasib** is a RAS(ON) inhibitor, meaning it targets the active, GTP-bound state of the KRAS G12C protein.[1] In contrast, Sotorasib and Adagrasib are KRAS(OFF) inhibitors, which bind to the inactive, GDP-bound state of KRAS G12C. This fundamental difference in targeting the active versus the inactive conformation of the KRAS protein may contribute to variations in their efficacy and safety profiles.

### **Comparative Safety Profiles**



The safety profiles of **Elironrasib**, Sotorasib, and Adagrasib have been evaluated in their respective clinical trials. It is important to note that the data presented here are from separate studies, and no head-to-head comparative trials have been published. Therefore, direct comparisons should be made with caution, considering potential differences in patient populations, prior lines of therapy, and trial designs.

#### Elironrasib (RMC-6291)

Preliminary safety data for **Elironrasib** comes from the Phase 1/1b RMC-6291-001 trial (NCT05462717) in patients with advanced solid tumors harboring KRAS G12C mutations.[1][2] The agent has been generally well-tolerated.[1][3]

Key safety findings from the RMC-6291-001 trial include:

- The most common treatment-related adverse events (TRAEs) of any grade were primarily low-grade and included diarrhea, nausea, vomiting, and fatigue.[2][4]
- In a cohort of 63 patients, the most common any-grade TRAEs reported in at least 10% of patients were diarrhea (29%), nausea (27%), prolonged ECG QT interval (25%), fatigue (13%), vomiting (13%), and increased aspartate aminotransferase (AST) levels (11%).[2]
- Grade 3 TRAEs were reported in 8% of patients in one cohort and 19% in another, with no Grade 4 or 5 TRAEs observed.[4][5]
- Treatment-related adverse events led to dose reductions in 14% of patients and treatment discontinuation in 2% of patients.[2]

#### Sotorasib (AMG 510)

Sotorasib's safety profile has been extensively studied in the CodeBreaK clinical trial program. The most common adverse reactions observed in the CodeBreaK 100 trial (N=204) were diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.[6]

A pooled safety analysis of 549 patients from four CodeBreaK trials provided a comprehensive overview of Sotorasib's tolerability.[7]

 The most common TRAEs (≥10%) were gastrointestinal and hepatic, including diarrhea (31.1%), nausea (14.6%), elevated alanine aminotransferase (ALT) (12.4%), and elevated



AST (12.2%).[7]

- Grade 3 or higher TRAEs occurred in 26.8% of patients.[7]
- Serious treatment-related adverse events were reported, and in the CodeBreaK 200 trial, fatal treatment-related adverse events occurred in one patient (interstitial lung disease).[8]

#### Adagrasib (MRTX849)

Adagrasib's safety has been evaluated in the KRYSTAL clinical trial program. In the KRYSTAL-1 trial, the most common adverse reactions (≥20%) were diarrhea, nausea, fatigue, vomiting, musculoskeletal pain, hepatotoxicity, renal impairment, dyspnea, edema, decreased appetite, cough, pneumonia, dizziness, constipation, abdominal pain, and QTc interval prolongation.[9] [10]

Key safety findings for Adagrasib include:

- In a cohort from the KRYSTAL-1 study, any-grade TRAEs occurred in 97% of patients, with 41% experiencing a grade 3 TRAE and 3% a grade 4 TRAE.[11]
- The most common Grade 3 TRAEs were diarrhea and fatigue.[11]
- Grade 4 TRAEs included cerebrovascular accident, renal failure, and seizure and mental status changes.[11]
- Treatment discontinuation due to TRAEs occurred in 5.7% of patients in one cohort.[11]

#### **Quantitative Data Summary**

The following table summarizes the incidence of common treatment-related adverse events (any grade) reported in clinical trials for **Elironrasib**, Sotorasib, and Adagrasib.



| Adverse Event                | Elironrasib (RMC-<br>6291-001, n=63)[2] | Sotorasib<br>(CodeBreaK<br>Pooled, n=549)[7] | Adagrasib<br>(KRYSTAL-1,<br>Cohort A, n=116)<br>[12] |
|------------------------------|-----------------------------------------|----------------------------------------------|------------------------------------------------------|
| Gastrointestinal             |                                         |                                              |                                                      |
| Diarrhea                     | 29%                                     | 31.1%                                        | 62.9%                                                |
| Nausea                       | 27%                                     | 14.6%                                        | 62.1%                                                |
| Vomiting                     | 13%                                     | Not reported ≥10%                            | 47.4%                                                |
| General                      |                                         |                                              |                                                      |
| Fatigue                      | 13%                                     | Not reported ≥10%                            | 40.5%                                                |
| Hepatobiliary                |                                         |                                              |                                                      |
| ALT/AST Increased            | 11% (AST)                               | 12.4% (ALT), 12.2%<br>(AST)                  | 27.6% (ALT/AST)                                      |
| Cardiac                      |                                         |                                              |                                                      |
| Prolonged ECG QT<br>Interval | 25%                                     | 0.7%                                         | Not reported as common                               |

Note: Data are from different studies and are not from a head-to-head comparison. The patient populations and duration of follow-up may vary.

#### **Experimental Protocols**

Detailed experimental protocols for the safety assessments in the respective clinical trials are typically found within the full clinical trial protocols, which are not always publicly available in their entirety. However, the general methodology for safety and tolerability assessment in these Phase 1/2 oncology trials can be summarized.

The primary objectives of the initial dose-escalation phases of these trials were to evaluate the safety and tolerability of the respective drugs and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[13][14]



Key Safety Assessment Methodologies:

- Adverse Event (AE) Monitoring: All patients who received at least one dose of the study drug were evaluated for AEs. AEs were graded according to the National Cancer Institute
  Common Terminology Criteria for Adverse Events (NCI CTCAE).[7]
- Dose-Limiting Toxicities (DLTs): In the dose-escalation cohorts, DLTs were assessed during the first cycle of treatment to determine the MTD.[15]
- Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver and renal function tests), and urinalysis was conducted.
- Vital Signs and Physical Examinations: Regular assessments of vital signs and physical examinations were performed.
- Electrocardiograms (ECGs): ECGs were performed at baseline and at specified intervals to monitor for cardiac effects, such as QTc prolongation.
- Tumor Assessments: Tumor responses were typically assessed by imaging (e.g., CT or MRI) every 6 to 8 weeks, with responses evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[12]

## Visualizations KRAS Signaling Pathway

The following diagram illustrates the simplified KRAS signaling pathway, which is aberrantly activated in KRAS-mutant cancers. KRAS inhibitors aim to block this signaling cascade.





Click to download full resolution via product page





Caption: Simplified KRAS signaling pathway and points of intervention for different KRAS inhibitors.

## Experimental Workflow for Safety Assessment in a Phase 1/2 Clinical Trial

The diagram below outlines a typical workflow for assessing the safety and tolerability of a novel KRAS inhibitor in an early-phase clinical trial.





Click to download full resolution via product page

Caption: Generalized workflow for safety assessment in Phase 1/2 oncology clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Revolution Medicines Presents Encouraging Clinical Data for RMC-6236 and RMC-6291 at 2023 Triple Meeting BioSpace [biospace.com]
- 2. onclive.com [onclive.com]
- 3. revmed.com [revmed.com]
- 4. Elironrasib Active in KRAS G12C-Resistant NSCLC The ASCO Post [ascopost.com]
- 5. Dose Escalation and Dose Expansion Study of RMC-6291 Monotherapy in Subjects With Advanced KRASG12C Mutant Solid Tumors [clin.larvol.com]
- 6. Sotorasib versus docetaxel for previously treated non-small-cell lung cancer with KRASG12C mutation: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 13. UCSF Solid Tumor Trial → PK, and Efficacy of Sotorasib (AMG 510) in Subjects With Solid Tumors With a Specific KRAS Mutation (CodeBreaK 100) [clinicaltrials.ucsf.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [comparative analysis of the safety profiles of Elironrasib and other KRAS inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10858000#comparative-analysis-of-the-safety-profiles-of-elironrasib-and-other-kras-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com